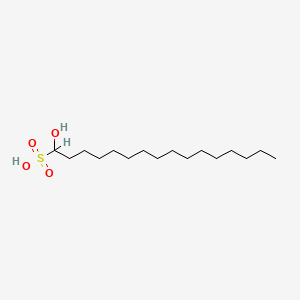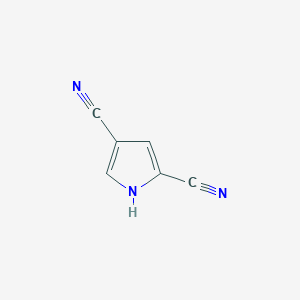
1H-Pyrrole-2,4-dicarbonitrile
Descripción general
Descripción
1H-Pyrrole-2,4-dicarbonitrile, also known as 2-cyanopyrrole, is a chemical compound with the molecular formula C5H4N2. It appears as a colorless to pale yellow transparent liquid. The compound is characterized by its two cyano (CN) functional groups attached to the pyrrole ring. Its systematic name is 1H-pyrrole-2-carbonitrile, and it has CAS Registry Number 4513-94-4 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring (a five-membered aromatic ring containing one nitrogen atom) with two cyano groups (-CN) attached at positions 2 and 4. The arrangement of atoms and bond angles can be further analyzed using spectroscopic techniques such as NMR (nuclear magnetic resonance) and X-ray crystallography .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
1H-Pyrrole-2,4-dicarbonitrile has been studied for its unique structural properties and its synthesis. The compound 1-oxo-1H-phenalene-2,3-dicarbonitrile, which is closely related to this compound, was thoroughly analyzed using NMR studies and X-ray diffraction, leading to a revised understanding of its structure. This research offers insight into the formation of heterocyclic scaffolds involving compounds like this compound (Lenk et al., 2014).
Chemical Transformations
This compound has been utilized in various chemical transformations. For instance, the Vilsmeier–Haack reaction with pyrrole and 1-methylpyrrole was modified to enable the direct synthesis of corresponding 2-nitriles. Chlorosulfonyl isocyanate facilitates the synthesis of pyrrole-2,4-dicarbonitrile in a single step, which can be further reduced to pyrrole-2,4-dicarboxaldehyde (Barnett, Anderson & Loader, 1980).
Electrocatalysis and Sensor Applications
Pyrrole derivatives, including those related to this compound, are being explored for their applications in electrocatalysis and as sensors. A study on ferrocene-substituted calix[4]pyrrole, which shares structural similarities with this compound, showed its potential as an electrochemical sensor for anions, highlighting the significance of CH⋯anion hydrogen bonds (Gale et al., 2001).
Corrosion Inhibition
Research on 1H-Pyrrole-2,5-dione derivatives, closely related to this compound, demonstrated their efficiency as organic inhibitors of carbon steel corrosion in hydrochloric acid medium. This study offers insights into the potential of pyrrole derivatives, including this compound, as corrosion inhibitors (Zarrouk et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
1H-pyrrole-2,4-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3/c7-2-5-1-6(3-8)9-4-5/h1,4,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQGPAMUUQAEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341810 | |
| Record name | 1H-Pyrrole-2,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74023-87-3 | |
| Record name | 1H-Pyrrole-2,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


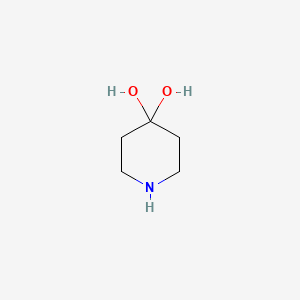


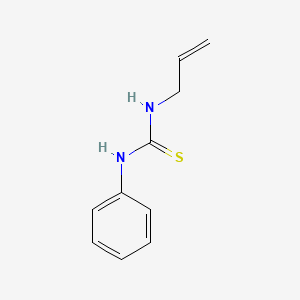
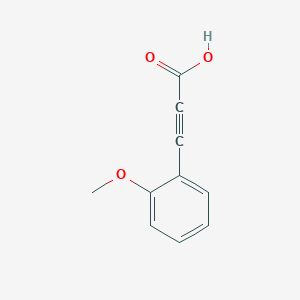
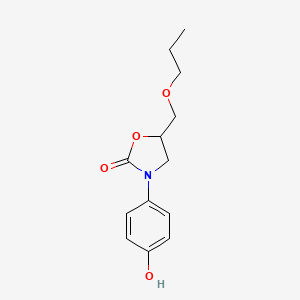
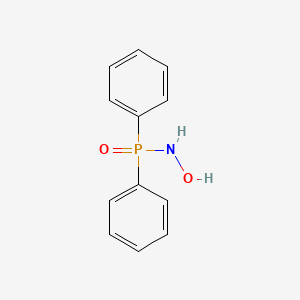
![6-Phenylbenzo[d]thiazol-2-amine](/img/structure/B3056694.png)
![4-[(Hydrazinecarbonyl)amino]benzoic acid](/img/structure/B3056697.png)
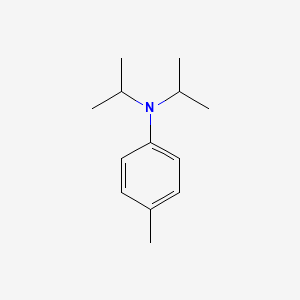
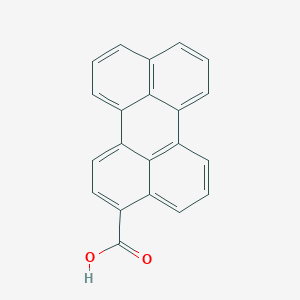
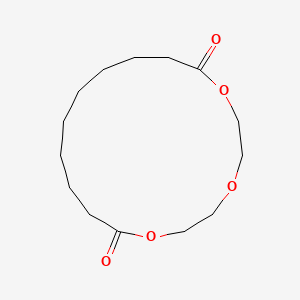
![[4-(3,4-Dimethylphenyl)-2-[[4-(methanesulfonamido)phenyl]methylcarbamothioylamino]butyl] 2,2-dimethylpropanoate](/img/structure/B3056706.png)
